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UNC6934
Descripción general
Descripción
UNC6934 es una sonda química diseñada específicamente para dirigirse al dominio NSD2-PWWP1. Es un potente antagonista de NSD2-PWWP1, con una constante de disociación (K_d) de 80 ± 18 nM. Este compuesto es selectivo para NSD2-PWWP1 sobre otros 14 dominios PWWP, incluido NSD3-PWWP1, que es el más cercano en el árbol filogenético . This compound interrumpe la interacción entre NSD2-PWWP1 y los nucleosomas H3K36me2 en células U2OS, según lo medido por un ensayo NanoBret con una IC_50 de 1.09 ± 0.23 µM .
Métodos De Preparación
La síntesis de UNC6934 implica varios pasos, comenzando con la preparación de la estructura central de benzoxazina. La ruta sintética incluye los siguientes pasos:
Formación del Núcleo de Benzoxazina: El núcleo de benzoxazina se sintetiza mediante una reacción de ciclización que involucra una anilina sustituida y un compuesto carbonílico.
Introducción del Grupo Ciclopropilo: El grupo ciclopropilo se introduce mediante una reacción de ciclopropanación.
Adición del Grupo Pirimidinilo: El grupo pirimidinilo se une mediante una reacción de sustitución nucleofílica.
Acoplamiento Final: El paso final implica el acoplamiento del núcleo de benzoxazina con el grupo pirimidinilo para formar this compound.
Análisis De Reacciones Químicas
UNC6934 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo de benzoxazina.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente para introducir diferentes sustituyentes en el grupo pirimidinilo.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para descomponerse en sus partes constituyentes.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Binding Affinity : UNC6934 exhibits a high binding affinity for NSD2-PWWP1, with a dissociation constant () of approximately 80 ± 18 nM . This selectivity is crucial as it allows researchers to study the specific interactions of NSD2 without interference from other PWWP domains.
- Mechanism : The compound disrupts the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes, effectively altering chromatin engagement and localization within cells . This disruption leads to significant changes in the cellular localization of NSD2, particularly promoting its accumulation in the nucleolus, which is relevant for understanding its role in multiple myeloma and other cancers .
Research Applications
-
Cancer Research :
- This compound has been utilized to explore the role of NSD2 in multiple myeloma, particularly in cases with translocations involving the gene. It helps elucidate how NSD2 contributes to cancer cell proliferation and survival through mechanisms like the NF-κB signaling pathway .
- Studies have shown that this compound can induce proteasome-dependent degradation of NSD2, providing insights into potential therapeutic strategies for targeting NSD2-linked cancers .
-
Chemical Biology :
- As a chemical probe, this compound allows researchers to investigate the biological functions of NSD2-PWWP1 in live cells. It has been shown to induce partial disengagement of NSD2 from chromatin, demonstrating its utility in studying chromatin dynamics and protein interactions .
- The probe's ability to selectively bind to NSD2-PWWP1 over other PWWP domains makes it a valuable tool for dissecting the specific roles of chromatin reader modules in cellular processes .
-
Drug Discovery :
- This compound serves as a template for developing targeted degraders aimed at NSD2. By leveraging its selective binding properties, researchers have designed bifunctional molecules that can facilitate the degradation of NSD2, potentially leading to new therapeutic approaches .
- Its application in high-throughput screening assays enables the identification of compounds that can modulate the activity of NSD2-PWWP1, paving the way for novel cancer therapies.
Data Tables
Property | Value |
---|---|
Binding Affinity () | 80 ± 18 nM |
IC50 (NanoBRET Assay) | 1.09 ± 0.23 µM |
Selectivity | Over 14 other PWWP domains |
Case Studies
- Multiple Myeloma : In KMS11 cells (a model for t(4;14) multiple myeloma), treatment with this compound resulted in altered subcellular localization of NSD2 without affecting global H3K36me2 levels. This highlights its potential as a therapeutic agent that can modify protein behavior without directly inhibiting enzymatic activity .
- Nucleolar Localization : Research demonstrated that this compound promotes nucleolar localization of NSD2, mimicking mutations that disrupt PWWP1 interactions. This finding underscores its relevance in studying disease mechanisms associated with chromatin remodeling and cancer progression .
Mecanismo De Acción
UNC6934 ejerce sus efectos al unirse al dominio N-terminal prolina-triptófano-triptófano-prolina (PWWP) de NSD2. Esta unión inhibe la interacción entre NSD2 y el H3K36me2 nucleosomal, lo que interrumpe la localización de NSD2 dentro del nucléolo. this compound no afecta la actividad catalítica de NSD2, y los niveles globales de H3K36me2 permanecen inalterados en las células tratadas .
Comparación Con Compuestos Similares
UNC6934 es único en su selectividad para el dominio NSD2-PWWP1. Los compuestos similares incluyen:
This compound destaca por su alta selectividad y potencia para interrumpir la interacción NSD2-PWWP1, lo que lo convierte en una herramienta valiosa para estudiar las funciones biológicas de NSD2 y su papel en las enfermedades .
Actividad Biológica
UNC6934 is a novel chemical probe that selectively targets the PWWP domain of NSD2 (Nuclear receptor-binding SET domain protein 2), a protein involved in various cellular processes, including gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in the context of multiple myeloma and other cancers associated with NSD2 dysregulation.
This compound functions by binding to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with methylated nucleosomes, specifically those marked by H3K36me2. This binding is characterized by a dissociation constant (Kd) of 91 ± 8 nM, indicating a high affinity for the target protein . The structural studies reveal that this compound occupies the canonical binding pocket for H3K36me2, leading to a partial disengagement of NSD2 from chromatin .
Effects on NSD2 Localization
Upon treatment with this compound, there is a notable accumulation of endogenous NSD2 in the nucleolus. This effect mimics the localization defects observed in certain NSD2 isoforms that lack PWWP1 due to genetic translocations commonly found in multiple myeloma . The compound's ability to induce nucleolar localization suggests a potential mechanism for altering NSD2's function in cancer cells.
Selectivity and Off-Target Effects
This compound exhibits selectivity for NSD2-PWWP1 over other PWWP domains, as demonstrated through differential scanning fluorimetry (DSF) and other assays . Importantly, it does not inhibit any of a panel of 33 methyltransferase domains, including those related to H3K36 methylation (NSD1, NSD2, NSD3, SETD2), confirming its specificity .
Quantitative Assessments
In cellular assays, this compound has been shown to engage NSD2 effectively. A NanoBRET assay quantified this interaction, revealing an effective concentration (EC50) of 1.23 ± 0.25 μM for this compound in live cells . This quantification underscores the compound's potential utility in probing NSD2 biology.
Case Study: Multiple Myeloma
In studies involving KMS11 cells (a model for t(4;14) multiple myeloma), this compound was observed to increase the subcellular localization of NSD2 without affecting global levels of H3K36me2. This contrasts with genetic knockdown approaches, which significantly reduce H3K36me2 levels and alter cancer phenotypes . The findings suggest that while this compound alters localization, it does not directly impair the catalytic activity of NSD2.
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of this compound derivatives to enhance its potency and selectivity. Modifications have led to the development of bifunctional compounds that can induce proteasome-dependent degradation of NSD2 by recruiting E3 ligases through N-degron motifs . These efforts highlight the versatility of this compound as a scaffold for drug design aimed at targeted protein degradation.
Binding Affinities and Activity Profiles
Compound | Target | Kd (nM) | IC50 (nM) | EC50 (μM) |
---|---|---|---|---|
This compound | NSD2-PWWP1 | 91 ± 8 | 104 ± 13 | 1.23 ± 0.25 |
UNC7145 | Negative Control | N/A | 5100 ± N/A | N/A |
Summary of Biological Effects
Effect | Observation |
---|---|
Nucleolar Accumulation | Induces accumulation of NSD2 in nucleolus |
Interaction Disruption | Disrupts binding to H3K36me2-marked nucleosomes |
Selectivity | No inhibition of other PWWP domains or methyltransferases |
Propiedades
Fórmula molecular |
C24H21N5O4 |
---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
Clave InChI |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
SMILES canónico |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNC6934; UNC-6934; UNC 6934 |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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